molecular formula C9H11BrO B1289037 1-Bromo-3-propoxybenzene CAS No. 149557-17-5

1-Bromo-3-propoxybenzene

Cat. No. B1289037
M. Wt: 215.09 g/mol
InChI Key: NJOUUFXWXTUITI-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxybenzene is a brominated benzene derivative with a propoxy group at the third position. While the provided papers do not directly discuss 1-Bromo-3-propoxybenzene, they offer insights into the behavior and characteristics of similar brominated benzene compounds, which can be extrapolated to understand the properties and reactions of 1-Bromo-3-propoxybenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the CuI-catalyzed domino process described in one study allows for the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, indicating that brominated benzenes can act as precursors in complex organic transformations . Similarly, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to various bromination products, showcasing the versatility of bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be significantly influenced by the presence of bromine atoms. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene reveals how bromine and fluorine atoms affect the geometry and normal modes of vibrations of the benzene ring . This suggests that the propoxy group in 1-Bromo-3-propoxybenzene would also impact its molecular geometry and vibrational frequencies.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes demonstrates the reactivity of brominated compounds in the formation of complex structures . Additionally, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using nickel(0) complexes highlights the potential for brominated benzenes to undergo reactions involving the formation of multiple C-C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be deduced from their molecular structure and reactivity. The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the types of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, that can influence the packing and stability of these compounds . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene further illustrate how the presence of bromine affects the crystal structures and conformations of these molecules .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing its mist or vapors and avoiding release to the environment .

properties

IUPAC Name

1-bromo-3-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUUFXWXTUITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-propoxybenzene

Synthesis routes and methods I

Procedure details

In DMF (100 ml) was dissolved 3-bromophenol (10 g). To the mixture were added potassium carbonate (10.4 g) and bromopropane (6.0 ml), and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=10/1) to give 1-bromo-3-propoxybenzene (11.2 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
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reactant
Reaction Step One
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0 (± 1) mol
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10 g
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Quantity
100 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromophenol and 1-bromopropane are reacted analogously to Example 1 to give 3-propoxybromobenzene. ##STR25## 3-Propoxybromobenzene is converted analogously to Example 1 into 3-propoxybenzeneboronic acid. ##STR26##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Sundalam, DR Stuart - The Journal of Organic Chemistry, 2015 - ACS Publications
The base mediated coupling of aliphatic alcohol pronucleophiles with unsymmetric diaryliodonium salt electrophiles is described. This metal-free reaction is operationally simple, …
Number of citations: 73 pubs.acs.org

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